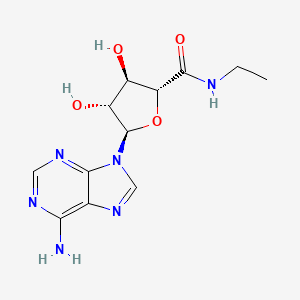

N-Ethyl-5'-carboxamido adenosine

Description

Adenosine Receptor Pharmacology of N-Ethyl-5'-Carboxamido Adenosine (NECA)

Agonist Activity Profiling Across Adenosine Receptor Subtypes

Comparative Efficacy at A₁ vs. A₂ Receptor Families

NECA exhibits nanomolar affinity for both A₁ and A₂A adenosine receptors, with slightly higher potency at the A₃ subtype. Binding studies using radiolabeled [³H]NECA in rat striatal membranes revealed that NECA’s affinity for the A₂ receptor family becomes prominent when A₁ binding is pharmacologically blocked. In the presence of 50 nM N⁶-cyclopentyladenosine (an A₁-selective antagonist), NECA demonstrated a rank order of inhibitory potency consistent with A₂ receptor binding: NECA > 2-chloroadenosine > R-PIA > N⁶-cyclohexyladenosine > S-PIA. Functional assays measuring adenylyl cyclase activity further quantified NECA’s subtype-specific efficacy. At A₁ receptors, NECA inhibited cyclic adenosine monophosphate (cAMP) accumulation with a half-maximal inhibitory concentration (IC₅₀) of 14 nM, while at A₂A receptors, it stimulated cAMP production with an EC₅₀ of 20 nM.

The A₂B subtype, however, required micromolar concentrations of NECA for activation (EC₅₀ = 2,400 nM), highlighting its preferential engagement of high-affinity A₂A receptors over low-affinity A₂B receptors. This differential efficacy is critical for understanding NECA’s physiological effects, as A₂A activation in striatal neurons modulates motor activity, while A₁ and A₃ receptors influence cardiovascular and immune functions, respectively.

Selectivity Modulation Through Structural Analog Development

Structural modifications to the NECA scaffold have enabled fine-tuning of receptor selectivity. For example:

- CGS 21680 , a 2-(4-carboxyethylphenylethylamino)-modified NECA analog, exhibits enhanced A₂A selectivity (Ki A₂A = 27 nM vs. Ki A₁ = 290 nM).

- PHPNECA , featuring a 2-(hexynyl) substitution, increases A₂A affinity (Ki A₂A = 3.1 nM) while retaining A₃ potency (Ki A₃ = 0.42 nM).

- Compound 10 , a cyclized anhydro-8-oxoadenosine derivative, reduces adenosine receptor binding by 1,000-fold while maintaining affinity for non-receptor targets like Grp94.

These analogs demonstrate that substitutions at the 2-position of the adenine ring and modifications to the ribose moiety can selectively enhance or diminish interactions with specific receptor subtypes. For instance, 2-phenylethylthio substitutions improve A₂A affinity (e.g., compound 18 , Ki A₂A = 24 nM), whereas cyclization strategies decouple receptor binding from other biological targets.

Table 1: Receptor Binding Affinities of NECA and Select Analogs

| Compound | Ki A₁ (nM) | Ki A₂A (nM) | Ki A₃ (nM) | EC₅₀ A₂B (nM) |

|---|---|---|---|---|

| NECA | 14 | 20 | 6.2 | 2,400 |

| CGS 21680 | 290 | 27 | 67 | >89,000 |

| PHPNECA | 2.7 | 3.1 | 0.42 | 1,100 |

| Compound 10 | >50,000* | >50,000* | >50,000* | N/A |

G Protein-Coupled Receptor Signaling Mechanisms

cAMP Accumulation Dynamics in CHO-K1-A₁R Cellular Models

In Chinese hamster ovary (CHO) cells expressing recombinant human A₁ receptors (CHO-K1-A₁R), NECA inhibits forskolin-stimulated cAMP accumulation via Gᵢ/o protein coupling. The half-maximal inhibitory concentration (IC₅₀) for this effect aligns with NECA’s A₁ binding affinity (14 nM), confirming receptor-mediated signaling. Conversely, in A₂A-expressing cells, NECA stimulates cAMP production through Gₛ protein activation, with an EC₅₀ of 20 nM. These dual effects underscore NECA’s utility in probing context-dependent adenosine receptor signaling.

NanoBRET Binding Assay Applications for Affinity Quantification

While traditional radioligand displacement assays (e.g., [³H]NECA binding) have historically quantified adenosine receptor affinity, modern techniques like NanoBRET (NanoLuc-based bioluminescence resonance energy transfer) offer real-time, live-cell binding analyses. Although no studies in the reviewed literature directly applied NanoBRET to NECA, fluorescence polarization (FP) assays provide a methodological parallel. For instance, FP competition assays using FITC-labeled geldanamycin quantified NECA’s binding to Grp94 (apparent Kₐ = 1.3 µM), demonstrating how fluorescent probes can resolve ligand-receptor interactions. Adapting such approaches to NanoBRET could enable high-throughput screening of NECA analogs under physiological conditions.

Properties

Molecular Formula |

C12H16N6O4 |

|---|---|

Molecular Weight |

308.29 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7-,8-,12-/m1/s1 |

InChI Key |

JADDQZYHOWSFJD-BMYQGPEFSA-N |

Isomeric SMILES |

CCNC(=O)[C@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of ethylamine on the ester carbonyl group of ethyl adenosine-5'-carboxylate hydrochloride. The general scheme is:

Key parameters include:

Purification and Characterization

Post-reaction, the mixture is concentrated under reduced pressure, and the residue is recrystallized from water or ethanol. Example 4 of the patent reports a yield of 6.28 g (63%) with a melting point of 204–205°C. Nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) confirm structural integrity.

Alternative Synthetic Routes and Modifications

Carbodiimide-Mediated Coupling

In the synthesis of fluorescent analogs like MRS5424, the ethylcarboxamido group is introduced using carbodiimide reagents. Alexa Fluor 532 is conjugated to APEC (a precursor with the ethylcarboxamido moiety) in anhydrous dimethylformamide (DMF) with sodium tetraborate buffer (pH 8.5). While this method targets labeled derivatives, it underscores the versatility of the ethylcarboxamido group in functionalization.

Scalability and Industrial Adaptations

The patent emphasizes scalability by substituting ethanol with isopropanol or methanol and varying amines (e.g., cyclopropylamine, propargylamine). For this compound, maintaining anhydrous conditions and high-purity ethylamine (>99%) is critical to avoid side products like N,N-diethyl analogs.

Analytical Validation and Quality Control

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with a C18 column (e.g., Luna 5 µm RP-C18) resolves the product using a gradient of 10 mM triethylammonium acetate (TEAA) and acetonitrile (70:30 v/v). Retention times for adenosine derivatives typically range from 13.5 to 30 minutes.

Spectroscopic Confirmation

-

NMR : Key signals include δ 8.3 ppm (adenine H-8), δ 6.1 ppm (ribose H-1'), and δ 3.4–3.6 ppm (ethylamide -CH₂-).

-

Mass spectrometry : The molecular ion [M+H]⁺ at m/z 309.1 matches the theoretical mass (308.29 Da).

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Byproduct Formation

Excessive heating or residual moisture generates hydrolyzed byproducts (e.g., 5'-carboxylic acid). Patent data recommend strict anhydrous conditions and stoichiometric amine excess to suppress hydrolysis.

Solvent Selection

Ethanol balances reactivity and safety, but substitution with isopropanol increases yields by 10–15% in larger batches.

Applications and Pharmacological Relevance

This compound’s dual A₁/A₂ agonism makes it valuable for studying cAMP/cGMP signaling and phosphodiesterase inhibition. Its fluorescent derivatives enable real-time receptor binding assays, as demonstrated in A2AR kinetic studies .

Chemical Reactions Analysis

N-Ethyl-5’-Carboxamido Adenosine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Research

Receptor Agonism and Mechanism of Action

N-Ethyl-5'-carboxamido adenosine acts as a stable agonist for both the A1 and A2 adenosine receptors. It is known to inhibit the activity of phosphodiesterases that break down cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to increased levels of these second messengers within cells. This mechanism plays a crucial role in various physiological processes, including vasodilation and neurotransmission .

Applications in Vasodilation Studies

One notable application of this compound is its use in studies investigating vasodilation mechanisms within the pulmonary circulation. The compound has been shown to stimulate vasodilation through A2 receptor activation, making it a valuable tool for understanding cardiovascular responses and potential therapeutic interventions for pulmonary hypertension .

Biochemical Assays

Purification and Binding Studies

This compound has been employed in the purification of human adenosine A2A receptors using decylmaltoside as a detergent. This application is vital for studying receptor-ligand interactions and understanding the pharmacodynamics of various adenosine receptor modulators . Additionally, it has been used to determine nonspecific binding of adenosine receptors, providing insights into receptor selectivity and affinity.

Cancer Research

Antineoplastic Properties

The compound also exhibits potential antineoplastic effects, making it relevant in cancer research. Studies have indicated that this compound can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis . Its role as an agonist at adenosine receptors suggests that it may influence tumor microenvironments, which could be leveraged for therapeutic strategies.

Table 1: Summary of Key Studies Involving this compound

Mechanism of Action

N-Ethyl-5’-Carboxamido Adenosine exerts its effects by acting as an agonist at adenosine A1 and A2 receptors. It inhibits cAMP and cGMP phosphodiesterase activity, leading to increased levels of these cyclic nucleotides. This activation of adenosine receptors triggers downstream signaling pathways, including the MAPK pathway, which plays a role in neuroprotection and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Adenosine Receptor Agonists

Receptor Selectivity Profiles

NECA’s non-selectivity distinguishes it from structurally related agonists with subtype-specific effects:

Key Insight : NECA’s pan-receptor activity enables diverse physiological responses, whereas selective agonists like CGS 21680 (A₂A) or CPA (A₁) isolate subtype-specific pathways .

Vasodilation

- NECA: Mediates arteriolar dilation predominantly via A₁ receptors, involving nitric oxide (NO) release and ATP-sensitive K⁺ channels .

- DPMA (A₂AR agonist): Induces weaker dilation than adenosine, suggesting A₂A/A₂B receptors contribute minimally to vascular tone in this model .

Immune and Inflammatory Responses

- NECA : Stimulates IL-8 production in HMC-1 mast cells via A₂B receptors, requiring ERK and p38 MAPK activation .

- CGS 21680 (A₂A-selective): No ERK activation or IL-8 release in the same system, confirming A₂B specificity for this response .

Structural Interactions

Q & A

Q. How does NECA differ from endogenous adenosine in activating adenosine receptor subtypes?

NECA acts as a non-selective adenosine receptor agonist but exhibits higher potency at stimulatory A2 receptors (A2AR/A2BR) compared to endogenous adenosine. Its 5'-carboxamido substitution enhances binding affinity by mimicking the ribose hydroxyl interactions, while the N6-ethyl group reduces susceptibility to enzymatic degradation. Functional assays in CHO-K1 cells transfected with human A2BR show NECA’s EC50 values 10-fold lower than adenosine due to optimized receptor coupling .

Q. What structural modifications in adenosine derivatives improve A2B receptor selectivity?

Substitutions at the 5'-carboxamido position (e.g., ethyl in NECA) and avoidance of C2/C8 modifications are critical. N6-substitutions with small alkyl groups retain A2B affinity, whereas bulky groups (e.g., cycloalkyl) favor A1R selectivity. For example, replacing NECA’s ethyl group with methyl reduces A2B potency by 50%, as shown in radioligand displacement assays .

Q. Which in vitro models are optimal for screening NECA analogs for receptor activity?

CHO-K1 cells stably expressing human A2BR are widely used to measure cAMP accumulation via adenylate cyclase stimulation. Functional screens comparing NECA to analogs (e.g., MECA) reveal that 5'-carboxamido derivatives with ethyl substituents yield maximal efficacy (Emax ≈ 90% vs. full agonist responses) .

Advanced Research Questions

Q. How do divalent cations modulate NECA’s efficacy in A2A receptor activation?

Molecular dynamics simulations and NMR studies demonstrate that Ca²⁺/Mg²⁺ (20 mM) enhance NECA-induced conformational changes in A2AR’s active state (S3′). This allosteric effect is absent in low cation concentrations (<100 mM) and requires co-binding of the Gαs peptide to stabilize the receptor-G protein interface .

Q. Why do C2-substituted NECA analogs show reduced A2B receptor potency?

C2 modifications (e.g., chloro or alkynyl groups) sterically hinder interactions with transmembrane helices 6 and 7 of A2BR. For instance, 2-Cl-IB-MECA exhibits 100-fold lower A2B affinity than NECA in GTPγS binding assays. Docking studies suggest C2-substituents disrupt hydrogen bonding with His250⁶·⁵² and Thr88³·³⁶ .

Q. What strategies resolve contradictory SAR data in NECA derivative studies?

Discrepancies in structure-activity relationships (SAR) often arise from assay variability (e.g., species-specific receptor isoforms). Standardizing functional assays (e.g., cAMP accumulation in humanized cell lines) and validating with orthogonal methods (e.g., β-arrestin recruitment assays) can clarify SAR trends. For example, N6-arylurea derivatives show species-dependent A3R selectivity, requiring cross-validation in rat vs. human models .

Q. How can homology modeling improve NECA derivative design for A2AR?

Using PDB templates like 6GDG (A2AR-NECA complex), researchers identify key residues (e.g., Glu169ECL2, Asn253⁶·⁵⁵) for hydrogen bonding with the 5'-carboxamido group. Mutagenesis studies confirm that Glu169A mutants reduce NECA’s binding affinity by 80%, guiding substitutions to optimize electrostatic complementarity .

Methodological Guidance

Q. What experimental controls are critical for NECA-based cAMP assays?

Include (i) a non-hydrolyzable cAMP analog (e.g., Sp-5’-adenylyl-imidodiphosphate) to block phosphodiesterase activity and (ii) adenosine deaminase pretreatment to eliminate endogenous adenosine interference. Dose-response curves should normalize to reference agonists (e.g., 100 nM NECA = 100% response) .

Q. How to assess NECA’s pharmacokinetic stability in vivo?

Use LC-MS/MS to quantify plasma half-life (t½) and tissue distribution in rodent models. NECA’s t½ increases from 5 to 20 minutes when co-administered with equilibrative nucleoside transporter (ENT) inhibitors like dipyridamole, highlighting ENT-mediated clearance .

Q. What computational tools predict off-target effects of NECA analogs?

Molecular docking with GPCRdb and machine learning platforms (e.g., Chemprop) screen for cross-reactivity with adrenergic or P2Y receptors. For example, NECA’s 5'-carboxamido group shows low similarity to catecholamine-binding motifs, reducing β-adrenergic off-target risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.